molecular formula C10H11NO2 B7934096 3,5-Diacetylaniline CAS No. 87933-49-1

3,5-Diacetylaniline

Cat. No.: B7934096
CAS No.: 87933-49-1
M. Wt: 177.20 g/mol
InChI Key: XUVYQFMQZZYSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diacetylaniline is an organic compound with the molecular formula C10H11NO2. It is a derivative of aniline, where two acetyl groups are attached to the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diacetylaniline can be synthesized through several methods. One common approach involves the acetylation of 3,5-diaminoaniline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinones, substituted anilines, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Diacetylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Diacetylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylaniline: Similar in structure but with methyl groups instead of acetyl groups.

    3,5-Dichloroaniline: Contains chlorine atoms instead of acetyl groups.

    3,5-Difluoroaniline: Contains fluorine atoms instead of acetyl groups.

Uniqueness

3,5-Diacetylaniline is unique due to its acetyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3-acetyl-5-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVYQFMQZZYSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007615
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87533-49-1, 87933-49-1
Record name Ethanone, 1,1'-(5-amino-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cni H1894
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diacetylaniline
Reactant of Route 2
3,5-Diacetylaniline
Reactant of Route 3
3,5-Diacetylaniline
Reactant of Route 4
3,5-Diacetylaniline
Reactant of Route 5
3,5-Diacetylaniline
Reactant of Route 6
3,5-Diacetylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.